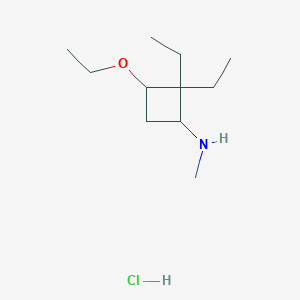

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride

Descripción general

Descripción

3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutane ring with ethoxy, diethyl, and methyl substituents, and a hydrochloride counterion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable diene precursor under acidic conditions. Subsequent functionalization steps introduce the ethoxy, diethyl, and methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process must be carefully controlled to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of reduced amines or alcohols.

Substitution: Generation of various substituted cyclobutanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is C₁₁H₂₄ClNO, with a molecular weight of 221.77 g/mol. The compound features an ethoxy group, two ethyl groups, and a methyl group linked to a cyclobutane ring. Its CAS number is 1376038-59-3. These structural characteristics influence its reactivity and potential applications in various fields.

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its unique structural features. Preliminary studies indicate that it may interact beneficially with biological systems, suggesting applications in drug development:

- Targeted Drug Delivery : Its cyclic structure may enhance the delivery of therapeutic agents to specific sites within biological systems.

- Protein Degradation : Research indicates that compounds similar to this compound can act as E3 ubiquitin ligase binding agents, facilitating targeted protein degradation for therapeutic purposes .

Organic Synthesis

This compound can serve as a reagent in organic synthesis due to its ability to undergo typical reactions associated with amines:

- Hydrolysis Reactions : The ethoxy group can be hydrolyzed under acidic or basic conditions to yield ethanol and corresponding amine derivatives.

- Synthesis of Novel Compounds : The compound's unique structure allows it to be used in synthesizing other cyclic amines and derivatives that may possess enhanced biological activities.

Materials Science

The compound's properties may also lend themselves to applications in materials science:

- Polymer Chemistry : Its ability to form stable bonds with various substrates makes it a candidate for developing new polymeric materials with specific mechanical or thermal properties.

Case Study 1: Interaction Studies

A study investigated the interaction of this compound with various biological systems. The findings suggested that the compound exhibits compatibility with several biomolecules, indicating potential for therapeutic development. Further research is necessary to elucidate the specific mechanisms involved.

Case Study 2: Synthesis Methodologies

Research on synthetic methodologies for producing this compound has highlighted efficient routes that ensure high purity and yield. These methodologies often involve multi-step reactions under controlled laboratory conditions .

Mecanismo De Acción

The mechanism by which 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.

Comparación Con Compuestos Similares

3-Ethoxy-2,2-diethyl-N-ethylcyclobutan-1-amine hydrochloride

3-Ethoxy-2,2-diethyl-N-ethylcyclobutan-1-amine hydrochloride

3-Ethoxy-2,2-diethyl-N-propylcyclobutan-1-amine hydrochloride

Uniqueness: 3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific substituents and the presence of the hydrochloride counterion, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Actividad Biológica

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is a cyclic amine with a unique structural composition that includes an ethoxy group and two ethyl groups attached to a cyclobutane framework. This compound, identified by its CAS number 1376038-59-3, has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield. The presence of the ethoxy group may allow for hydrolysis under acidic or basic conditions, leading to various amine derivatives.

Preliminary studies suggest that this compound interacts with biological systems through various mechanisms:

- Enzyme Inhibition : It may act as an inhibitor or modulator for specific enzymes, which can influence metabolic pathways.

- Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Pharmacological Potential

Research indicates that compounds structurally related to this compound exhibit diverse pharmacological properties. For instance, similar cyclic amines have been studied for their roles in:

- Antidepressant Activity : Some analogs show promise in modulating serotonin levels.

- Anti-emetic Effects : Compounds targeting monoacylglycerol lipase (MGL) have been linked to reduced nausea and vomiting, suggesting potential therapeutic applications for this compound in similar contexts .

Case Studies

Case studies involving structurally related compounds provide insights into the potential biological activities of this compound:

- Monoacylglycerol Lipase Modulators : Research has demonstrated that MGL modulators can alleviate withdrawal symptoms in opioid-dependent models, indicating a potential for addiction treatment .

- Cyclobutane Derivatives : Fragment-based drug discovery has highlighted the importance of cyclobutane fragments in developing drugs targeting complex biological systems, emphasizing the relevance of this compound in medicinal chemistry .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Ethyl-N-methylcyclobutanamine | 1376435-46-9 | Lacks ethoxy group; simpler structure |

| N,N-Diethylcyclobutanamine | 1376038-58-2 | Similar cyclic structure; different substituents |

| Ethylcyclobutylamine | 1234567 | Contains cyclic structure but fewer substituents |

The complexity of this compound may confer distinct pharmacological properties not present in simpler analogs. This complexity allows for diverse applications in medicinal chemistry and organic synthesis .

Propiedades

IUPAC Name |

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-5-11(6-2)9(12-4)8-10(11)13-7-3;/h9-10,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIRMFRWTCKVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OCC)NC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.